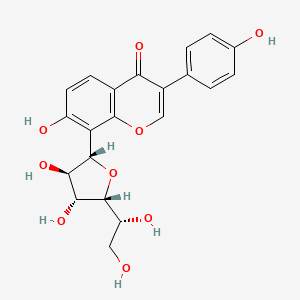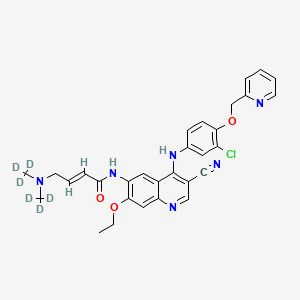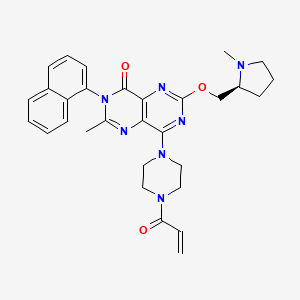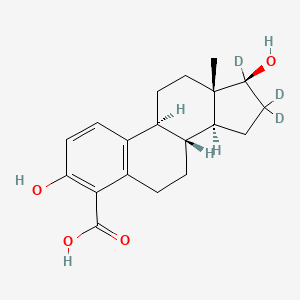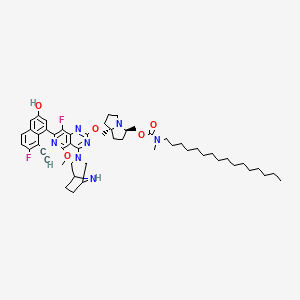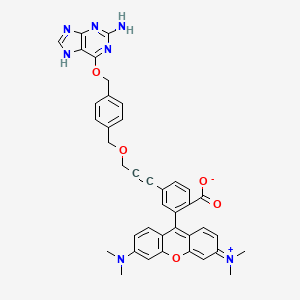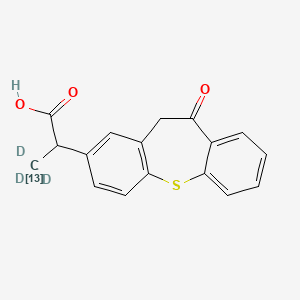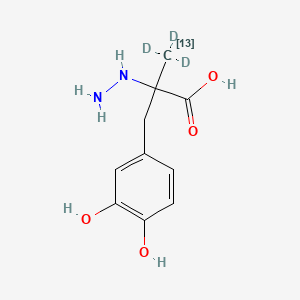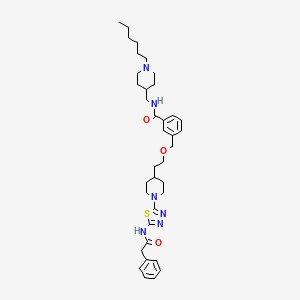
GLS1 Inhibitor-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GLS1 Inhibitor-6, also known as Compound 24y, is a potent and selective inhibitor of the enzyme glutaminase 1 (GLS1). This enzyme plays a crucial role in the glutaminolysis pathway, which is essential for the metabolism of glutamine in cells. This compound has shown significant potential in cancer therapy due to its ability to inhibit the proliferation of cancer cells by targeting their metabolic dependencies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of GLS1 Inhibitor-6 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to enhance the selectivity and potency of the compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis to a larger scale. This involves optimizing the reaction conditions to ensure consistency and reproducibility. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are employed to produce this compound on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
GLS1 Inhibitor-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, are employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Aplicaciones Científicas De Investigación
GLS1 Inhibitor-6 has a wide range of scientific research applications, including:
Cancer Therapy: It has shown promise in inhibiting the proliferation of cancer cells by targeting their metabolic pathways.
Metabolic Studies: The compound is used to study the role of glutaminolysis in cellular metabolism and its impact on various diseases.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting glutaminase 1.
Biological Research: It is used to investigate the effects of glutaminase inhibition on cellular processes and signaling pathways.
Mecanismo De Acción
GLS1 Inhibitor-6 exerts its effects by selectively inhibiting the enzyme glutaminase 1 (GLS1). This enzyme is responsible for converting glutamine to glutamate, a key step in the glutaminolysis pathway. By inhibiting GLS1, this compound disrupts the metabolic processes that cancer cells rely on for growth and proliferation. This leads to reduced cell viability and increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
BPTES: Another GLS1 inhibitor with a different chemical structure but similar mechanism of action.
Compound 968: A GLS1 inhibitor known for its ability to increase reactive oxygen species levels in cancer cells.
Uniqueness of GLS1 Inhibitor-6
This compound is unique due to its high selectivity for GLS1 over GLS2, making it a more targeted and effective inhibitor. It also shows good oral bioavailability and potent anti-tumor activity, distinguishing it from other GLS1 inhibitors .
Propiedades
Fórmula molecular |
C37H52N6O3S |
|---|---|
Peso molecular |
660.9 g/mol |
Nombre IUPAC |
N-[(1-hexylpiperidin-4-yl)methyl]-3-[2-[1-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]piperidin-4-yl]ethoxymethyl]benzamide |
InChI |
InChI=1S/C37H52N6O3S/c1-2-3-4-8-19-42-20-14-31(15-21-42)27-38-35(45)33-13-9-12-32(25-33)28-46-24-18-29-16-22-43(23-17-29)37-41-40-36(47-37)39-34(44)26-30-10-6-5-7-11-30/h5-7,9-13,25,29,31H,2-4,8,14-24,26-28H2,1H3,(H,38,45)(H,39,40,44) |
Clave InChI |
KBMVEWMZBAAPSR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCN1CCC(CC1)CNC(=O)C2=CC=CC(=C2)COCCC3CCN(CC3)C4=NN=C(S4)NC(=O)CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


